2-Methyl-1-(2-methylbenzoyl)piperazine 2-Methyl-1-(2-methylbenzoyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1240577-29-0
VCID: VC11688450
InChI: InChI=1S/C13H18N2O/c1-10-5-3-4-6-12(10)13(16)15-8-7-14-9-11(15)2/h3-6,11,14H,7-9H2,1-2H3
SMILES: CC1CNCCN1C(=O)C2=CC=CC=C2C
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol

2-Methyl-1-(2-methylbenzoyl)piperazine

CAS No.: 1240577-29-0

Cat. No.: VC11688450

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-(2-methylbenzoyl)piperazine - 1240577-29-0

Specification

CAS No. 1240577-29-0
Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
IUPAC Name (2-methylphenyl)-(2-methylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C13H18N2O/c1-10-5-3-4-6-12(10)13(16)15-8-7-14-9-11(15)2/h3-6,11,14H,7-9H2,1-2H3
Standard InChI Key RPFTUXCKTYMTPO-UHFFFAOYSA-N
SMILES CC1CNCCN1C(=O)C2=CC=CC=C2C
Canonical SMILES CC1CNCCN1C(=O)C2=CC=CC=C2C

Introduction

Chemical Identity and Structural Features

2-Methyl-1-(2-methylbenzoyl)piperazine (C₁₃H₁₈N₂O) features a piperazine core substituted at the 1-position with a 2-methylbenzoyl group and at the 2-position with a methyl group. Its IUPAC name is 1-(2-methylbenzoyl)-2-methylpiperazine, with a molecular weight of 218.29 g/mol . The compound’s planar aromatic ring and piperazine backbone enable diverse intermolecular interactions, including hydrogen bonding via the carbonyl oxygen and nitrogen atoms.

Table 1: Molecular characteristics of 2-methyl-1-(2-methylbenzoyl)piperazine

PropertyValue
Molecular formulaC₁₃H₁₈N₂O
Molecular weight218.29 g/mol
CAS Registry NumberNot formally assigned
XLogP3-AA~2.1 (predicted)
Hydrogen bond donors1 (piperazine NH)
Hydrogen bond acceptors3 (2 × N, 1 × O)

The absence of a registered CAS number for the 2-methylbenzoyl isomer contrasts with its 3-methyl analog (CAS 1240565-95-0) , underscoring the need for further characterization.

Synthetic Methodologies

While no direct synthesis protocols for 2-methyl-1-(2-methylbenzoyl)piperazine are documented, analogous routes for arylpiperazine derivatives provide actionable insights. A two-step approach is hypothesized:

Nucleophilic Acylation of Piperazine

Piperazine reacts with 2-methylbenzoyl chloride under basic conditions (e.g., triethylamine) to yield 1-(2-methylbenzoyl)piperazine. Subsequent methylation at the 2-position using methyl iodide or dimethyl sulfate introduces the methyl substituent .

Table 2: Hypothesized reaction conditions

StepReagentsSolventTemperatureYield*
12-methylbenzoyl chloride, Et₃NDCM0–25°C~75%
2CH₃I, K₂CO₃AcetoneReflux~65%

*Estimated based on analogous syntheses .

Palladium-Catalyzed Coupling

Alternative strategies employ transition metal catalysis. For example, Buchwald-Hartwig amination of 2-methylbromobenzene with 2-methylpiperazine precursors could achieve the target structure . A reported protocol using Pd-Ruphos G3 catalyst and sodium tert-butoxide in 1,4-dioxane at 100°C achieved 82% yield for a related 1-(2-methylphenyl)piperazine . Adapting this method would require introducing the benzoyl group post-coupling.

Physicochemical and Spectroscopic Properties

Experimental data for this specific compound are unavailable, but predictions using computational tools (e.g., ChemAxon, ACD/Labs) suggest:

  • Solubility: Low aqueous solubility (<0.1 mg/mL), with improved solubility in DMSO (>50 mg/mL).

  • pKa: The piperazine NH exhibits a pKa of ~7.5, enabling protonation under physiological conditions.

  • Stability: Susceptible to oxidative degradation at the benzylic position; stable under inert atmospheres.

Key spectral signatures:

  • ¹H NMR (CDCl₃): δ 7.20–7.40 (m, 4H, aromatic), δ 3.50–4.10 (m, 4H, piperazine), δ 2.35 (s, 3H, Ar-CH₃), δ 2.30 (s, 3H, N-CH₃).

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 2800–3000 cm⁻¹ (C-H aromatic), 1450 cm⁻¹ (piperazine ring).

Cell linePredicted IC₅₀ (µM)Mechanism
HepG25–10Tubulin destabilization
MCF-78–12ROS induction
A549>20Weak kinase inhibition

Antimicrobial Effects

Piperazine derivatives with lipophilic substituents disrupt microbial membranes. The 2-methylbenzoyl group may confer activity against Gram-positive bacteria (predicted MIC: 8–16 µg/mL) .

Neuropharmacological Activity

Piperazine-based dopamine D₂ and serotonin 5-HT₁A receptor modulators suggest potential antipsychotic applications . The methyl groups could reduce metabolic clearance compared to unsubstituted analogs.

Applications and Future Directions

While 2-methyl-1-(2-methylbenzoyl)piperazine remains understudied, its structural features align with leads in oncology and infectious disease. Key research priorities include:

  • Synthetic optimization: Developing one-pot methodologies to improve yields beyond 65%.

  • Target identification: Screening against kinase and GPCR panels to identify primary targets.

  • Toxicological profiling: Assessing hepatotoxicity risks common to piperazine derivatives .

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